7-Amino-4-bromo-2-methylisoindolin-1-one
Overview
Description
7-Amino-4-bromo-2-methylisoindolin-1-one: is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of an amino group at the 7th position, a bromo group at the 4th position, and a methyl group at the 2nd position makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylisoindolin-1-one, followed by the introduction of the amino group. The reaction conditions often include:
Bromination: The starting material, 2-methylisoindolin-1-one, is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromo group at the 4th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-bromo-2-methylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isoindolinone derivatives.
Scientific Research Applications
7-Amino-4-bromo-2-methylisoindolin-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-4-bromo-2-methylisoindolin-1-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The amino and bromo groups may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-chloro-2-methylisoindolin-1-one
- 7-Amino-4-fluoro-2-methylisoindolin-1-one
- 7-Amino-4-iodo-2-methylisoindolin-1-one
Uniqueness
The presence of the bromo group in 7-Amino-4-bromo-2-methylisoindolin-1-one makes it unique compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronic properties can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
7-amino-4-bromo-2-methyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-5-6(10)2-3-7(11)8(5)9(12)13/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICQRGHCAJOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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